molecular formula C10H13Cl2NO3 B2785599 3-(2-Aminopropoxy)-2-chlorobenzoic acid;hydrochloride CAS No. 2416236-92-3

3-(2-Aminopropoxy)-2-chlorobenzoic acid;hydrochloride

Cat. No. B2785599
CAS RN: 2416236-92-3
M. Wt: 266.12
InChI Key: ILEKHGHYKPOJNP-UHFFFAOYSA-N
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Description

3-(2-Aminopropoxy)-2-chlorobenzoic acid;hydrochloride is a chemical compound with the CAS Number: 2413870-13-8 . It has a molecular weight of 266.12 . The IUPAC name for this compound is 3-(2-aminopropoxy)-4-chlorobenzoic acid hydrochloride . It is stored at room temperature and comes in the form of a powder .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H12ClNO3.ClH/c1-6(12)5-15-9-4-7(10(13)14)2-3-8(9)11;/h2-4,6H,5,12H2,1H3,(H,13,14);1H . This code provides a specific description of the compound’s molecular structure.


Physical And Chemical Properties Analysis

This compound is a powder that is stored at room temperature . It has a molecular weight of 266.12 . The compound’s InChI code is 1S/C10H12ClNO3.ClH/c1-6(12)5-15-9-4-7(10(13)14)2-3-8(9)11;/h2-4,6H,5,12H2,1H3,(H,13,14);1H , which provides a detailed description of its molecular structure.

Safety and Hazards

The compound has been assigned the GHS07 pictogram . The hazard statements associated with this compound are H302, H315, H319, and H335 . These statements indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . The compound should be handled with care to avoid these potential hazards.

properties

IUPAC Name

3-(2-aminopropoxy)-2-chlorobenzoic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClNO3.ClH/c1-6(12)5-15-8-4-2-3-7(9(8)11)10(13)14;/h2-4,6H,5,12H2,1H3,(H,13,14);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDXHJIGTJGCINE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(COC1=CC=CC(=C1Cl)C(=O)O)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13Cl2NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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